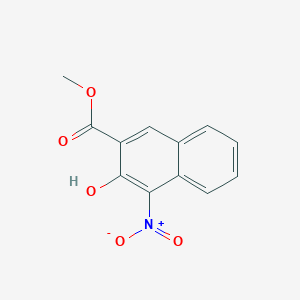

Methyl 3-hydroxy-4-nitro-2-naphthoate

Description

Methyl 3-hydroxy-4-nitro-2-naphthoate is a chemical compound with the molecular formula C12H9NO5 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group, a nitro group, and a carboxylate ester group

Properties

IUPAC Name |

methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-18-12(15)9-6-7-4-2-3-5-8(7)10(11(9)14)13(16)17/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEAMGOZNIOEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=C1O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277088 | |

| Record name | methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-81-0 | |

| Record name | MLS002637537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-nitro-2-naphthoate typically involves the nitration of methyl 3-hydroxy-2-naphthoate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the naphthalene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-4-nitro-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Methyl 3-oxo-4-nitronaphthalene-2-carboxylate.

Reduction: Methyl 3-hydroxy-4-aminonaphthalene-2-carboxylate.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Intermediates

Methyl 3-hydroxy-4-nitro-2-naphthoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising biological activities, including antibacterial and anticancer properties. For instance, derivatives of this compound have demonstrated significant activity against various cancer cell lines, including Hep G2 (liver), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cells with IC values as low as 1.2 μM .

Synthesis of Chiral Ligands

Recent studies have highlighted its role in asymmetric synthesis, particularly in the production of chiral ligands used in catalysis. A novel CuI/SPDO system has been developed for the direct asymmetric catalytic aerobic oxidative cross-coupling of 2-naphthylamine and 2-naphthol, utilizing this compound derivatives to achieve high enantioselectivities (up to 96% ee) .

Fluorescent Probes

The compound has been employed in the development of fluorescent probes for detecting metal ions. A recent study reported a new colorimetric and ON-OFF-ON fluorescent probe based on this compound that effectively detects Cu and Co ions, demonstrating its utility in environmental monitoring and bioanalytical applications .

| Compound Derivative | Cell Line | IC (μM) | Activity Type |

|---|---|---|---|

| Derivative A | Hep G2 | ≤1.2 | Anticancer |

| Derivative B | A549 | 1.46 - 2.90 | Anticancer |

| Derivative C | MDA-MB-231 | <5 | Anticancer |

| Derivative D | HeLa | <3 | Anticancer |

Table 2: Synthesis Methods Involving this compound

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| CuI/SPDO Asymmetric Coupling | Direct coupling with high enantioselectivity | Up to 80% |

| Fluorescent Probe Development | ON-OFF-ON mechanism for metal ion detection | Not specified |

Case Study 1: Anticancer Activity

A study published in MDPI explored the anticancer potential of various derivatives of this compound against multiple cancer cell lines. The results indicated that specific modifications to the naphthalene ring enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Environmental Monitoring

Research conducted on the fluorescent probe based on this compound showcased its application in environmental monitoring for heavy metals. The probe exhibited selective fluorescence changes upon binding with Cu and Co, demonstrating its effectiveness as a detection tool in complex environmental samples .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4-nitro-2-naphthoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the nitro group can participate in redox reactions, and the carboxylate ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 3-hydroxy-4-nitro-2-naphthoate can be compared with other similar compounds, such as:

Methyl 3-hydroxy-2-naphthoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Methyl 4-nitronaphthalene-2-carboxylate: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

Methyl 3-amino-4-nitronaphthalene-2-carboxylate: Contains an amino group instead of a hydroxyl group, altering its chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 3-hydroxy-4-nitro-2-naphthoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the naphthoate family, characterized by a naphthalene ring substituted with hydroxyl and nitro groups. Its chemical formula is and it has a molecular weight of approximately 223.20 g/mol. The presence of both hydroxyl and nitro groups contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Antibacterial Activity :

- The compound has shown promising results against various bacterial strains. It is believed to inhibit bacterial growth by disrupting cell wall synthesis or protein synthesis pathways.

- A study indicated that derivatives of naphthoic acids possess significant antibacterial properties, potentially due to their ability to interfere with peptidoglycan synthesis in bacterial cell walls .

-

Anticancer Properties :

- Research has demonstrated that certain naphthoic acid derivatives exhibit cytotoxic effects on cancer cell lines, including breast and lung cancers. This compound may act by inducing apoptosis or inhibiting specific enzymes involved in cancer progression .

- One derivative exhibited an IC50 value of less than 1.2 μM against various cancer cell lines, indicating potent anticancer activity .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of 0.5 μg/mL against S. aureus, showcasing its potential as an effective antibacterial agent .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against the HeLa cervical cancer cell line. Results indicated that the compound significantly reduced cell viability at concentrations as low as 0.5 μM, suggesting its potential for further development as an anticancer therapeutic .

Research Findings

| Study | Biological Activity | IC50/Minimum Inhibitory Concentration (MIC) | Target Organism/Cell Line |

|---|---|---|---|

| Study 1 | Antibacterial | 0.5 μg/mL | S. aureus |

| Study 2 | Anticancer | <1.2 μM | HeLa (cervical cancer) |

| Study 3 | Anticancer | <1.46 μM | A549 (lung cancer) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.